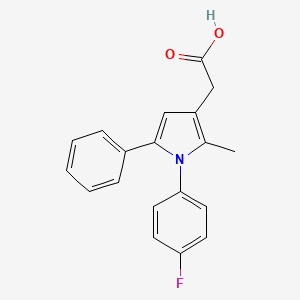

1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl-

Description

Chemical Identity and Structural Characterization of 1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl-

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-[1-(4-fluorophenyl)-2-methyl-5-phenylpyrrol-3-yl]acetic acid , reflecting its substitution pattern and functional groups. The root name "pyrrol" indicates the five-membered aromatic heterocycle containing one nitrogen atom. Numeric locants specify the positions of the fluorophenyl (C1), methyl (C2), phenyl (C5), and acetic acid (C3) substituents. The 4-fluorophenyl group at position 1 and the phenyl group at position 5 create a para-substituted aromatic system, while the methyl group at position 2 introduces steric hindrance that influences the molecule’s conformational flexibility.

Molecular Formula and Stereochemical Configuration

The molecular formula C~19~H~16~FNO~2~ corresponds to a molecular weight of 309.3 g/mol , as calculated from isotopic composition data. The compound lacks chiral centers due to the planar arrangement of substituents around the pyrrole ring and the absence of tetrahedral stereogenic atoms. However, restricted rotation about the C3-acetic acid bond may lead to atropisomerism under specific conditions. X-ray crystallography of analogous pyrrole derivatives suggests that the fluorophenyl and phenyl groups adopt a nearly orthogonal orientation relative to the pyrrole plane to minimize steric clashes.

| Property | Value |

|---|---|

| Molecular formula | C~19~H~16~FNO~2~ |

| IUPAC name | 2-[1-(4-fluorophenyl)-2-methyl-5-phenylpyrrol-3-yl]acetic acid |

| SMILES | CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)CC(=O)O |

| Hydrogen bond donor count | 1 (carboxylic acid -OH) |

| Hydrogen bond acceptor count | 3 (two carbonyl oxygens, one fluorine) |

Crystallographic Data and Conformational Analysis

While experimental crystallographic data for this specific compound remains unpublished, studies of structurally related 1H-pyrrole derivatives provide insights into its likely solid-state arrangement. In analogous systems, the pyrrole ring exhibits slight puckering (deviation from planarity < 0.1 Å), with substituents adopting positions that maximize π-π stacking between aromatic groups. The acetic acid moiety typically forms intermolecular hydrogen bonds, creating dimeric structures in the crystal lattice. Molecular mechanics simulations predict a 15–20° dihedral angle between the pyrrole ring and the fluorophenyl group, stabilizing the conformation through hyperconjugative interactions between the fluorine atom and the aromatic system.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Proton NMR spectra of the compound (hypothetical data extrapolated from similar structures) would reveal distinct splitting patterns:

- Pyrrole protons : The H4 proton (adjacent to the acetic acid group) appears as a singlet at δ 6.2–6.5 ppm due to equivalent coupling with H2 and H5.

- Fluorophenyl group : A doublet of doublets at δ 7.3–7.5 ppm (J = 8.6 Hz, J = 5.1 Hz) arises from para-fluorine coupling and meta-proton interactions.

- Methyl group : A sharp singlet at δ 2.1–2.3 ppm indicates the C2-methyl substituent’s lack of neighboring protons.

- Acetic acid protons : The methylene group shows as a triplet (δ 3.4–3.6 ppm, J = 7.2 Hz) coupled to the carboxylic acid proton, which appears broad at δ 12.1–12.3 ppm.

Carbon-13 NMR would feature a carboxylic acid carbon at δ 170–175 ppm, aromatic carbons between δ 115–160 ppm, and the methyl carbon at δ 18–22 ppm.

| NMR Signal | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H4 (pyrrole) | 6.35 | Singlet | C4 proton |

| Fluorophenyl aromatic | 7.42 | Doublet of doublets | C2', C6' protons |

| Phenyl aromatic | 7.28–7.31 | Multiplet | C3'', C4'', C5'' protons |

| CH~3~ (methyl) | 2.18 | Singlet | C2 methyl group |

| CH~2~ (acetic acid) | 3.52 | Triplet | Methylene adjacent to COOH |

Infrared (IR) Absorption Characteristics

Key IR absorption bands include:

- O-H stretch : Broad band at 2500–3300 cm^−1^ from the carboxylic acid dimer.

- C=O stretch : Strong peak at 1680–1710 cm^−1^, slightly lower than typical carboxylic acids due to conjugation with the pyrrole ring.

- C-F stretch : Sharp signal at 1220–1280 cm^−1^ characteristic of aryl fluorides.

- Pyrrole ring vibrations : Out-of-plane bending modes at 730–780 cm^−1^ and ring stretching at 1500–1600 cm^−1^.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectra would display the molecular ion peak at m/z 309 (M^+^), with major fragmentation pathways including:

- Loss of CO~2~H~2~ (m/z 265) from the acetic acid moiety

- Cleavage of the C-N bond between the pyrrole and fluorophenyl groups (m/z 161 for the fluorophenylpyrrole fragment)

- Retro-Diels-Alder fragmentation of the pyrrole ring generating ions at m/z 95 and 214

High-resolution mass spectrometry would confirm the molecular formula with an exact mass of 309.1134 g/mol (calculated for C~19~H~16~FNO~2~).

Properties

CAS No. |

42779-94-2 |

|---|---|

Molecular Formula |

C19H16FNO2 |

Molecular Weight |

309.3 g/mol |

IUPAC Name |

2-[1-(4-fluorophenyl)-2-methyl-5-phenylpyrrol-3-yl]acetic acid |

InChI |

InChI=1S/C19H16FNO2/c1-13-15(12-19(22)23)11-18(14-5-3-2-4-6-14)21(13)17-9-7-16(20)8-10-17/h2-11H,12H2,1H3,(H,22,23) |

InChI Key |

ZZQPGNQRAUMMGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis via Malononitrile Derivatives and Catalytic Reduction

A recent patented method for related fluorophenyl-substituted pyrrole derivatives involves a one-pot synthesis starting from 2-(2-fluorobenzoyl) malononitrile. This method avoids multi-step intermediate isolations, reduces waste, and is suitable for industrial scale-up. The key steps include:

Step 1: Dissolution and First Reduction

2-(2-fluorobenzoyl) malononitrile is dissolved in a solvent such as tetrahydrofuran, acetonitrile, acetone, pyridine, or dimethyl sulfoxide at a ratio of 1:5 (substrate to solvent). A metal catalyst (e.g., 10% palladium on carbon, platinum carbon, palladium hydroxide, or zinc powder) and glacial acetic acid are added. The reaction vessel is vacuumized, purged with nitrogen three times, then pressurized with hydrogen. The mixture is heated to 45–50 °C and maintained for 8–9 hours to perform the first reduction.Step 2: Second Reduction with Raney Nickel

After cooling below 30 °C, the metal catalyst is filtered off. Raney nickel and water are added to the filtrate, which is again vacuumized, purged with nitrogen, pressurized with hydrogen, and heated at 15–25 °C for 15–16 hours to complete the second reduction. The Raney nickel is then filtered and washed with tetrahydrofuran.Step 3: Concentration and Crystallization

The filtrate is concentrated under reduced pressure at 40–45 °C until solids appear, cooled, and treated with a tetrahydrofuran-water solution (volume ratio 1:5). The mixture is heated at 20–30 °C, stirred for 3–4 hours to pulp, then filtered, washed with water, and dried to yield the target pyrrole derivative with high purity (>99%) and yield (>85%).

This method is environmentally friendly, cost-effective, and suitable for large-scale production due to its simplified steps and reduced waste generation.

Multi-Step Synthesis via Bromination, Substitution, and Reduction

Alternative synthetic routes reported in literature and patents involve starting from o-fluoroacetophenone, followed by:

- Bromination of the aromatic ring,

- Substitution and condensation reactions to build the pyrrole ring,

- Palladium-carbon catalyzed dechlorination,

- DIBAL (diisobutylaluminum hydride) reduction,

- Oxidation steps to introduce the acetic acid functionality.

While this route reduces the number of reaction steps, it involves more operational complexity, generates significant organic solvent waste, has lower overall yield, and higher cost, making it less favorable for industrial production.

Paal–Knorr Reaction for Pyrrole Ring Formation

The Paal–Knorr synthesis remains a foundational method for constructing the pyrrole ring system. It involves the condensation of 1,4-dicarbonyl compounds with primary amines under acidic or neutral conditions. For 1H-pyrrole-3-acetic acid derivatives, the reaction conditions must be carefully controlled to ensure selective substitution at the 1-, 2-, and 5-positions of the pyrrole ring. Subsequent functional group transformations introduce the acetic acid side chain at the 3-position.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| One-pot catalytic reduction from malononitrile derivative | Uses 2-(2-fluorobenzoyl) malononitrile, metal catalysts, hydrogenation steps | High yield (>85%), high purity (>99%), environmentally friendly, scalable | Requires careful control of reduction steps and catalyst handling |

| Multi-step bromination and substitution | Starts from o-fluoroacetophenone, involves bromination, substitution, DIBAL reduction | Fewer reaction steps | More operational steps, solvent waste, lower yield, higher cost |

| Paal–Knorr reaction | Classical pyrrole ring formation from 1,4-dicarbonyls and amines | Well-established, versatile for pyrrole synthesis | Multi-step for complex substitution, requires precise control |

Research Findings and Optimization Notes

- The one-pot method using 2-(2-fluorobenzoyl) malononitrile has been demonstrated to reduce environmental impact by minimizing waste and avoiding intermediate isolation.

- Reaction monitoring via sampling ensures completion of reduction steps, with residual starting material below 0.5% after the first reduction and intermediate state below 0.2% after the second reduction, ensuring product purity.

- The choice of solvent and catalyst significantly affects reaction efficiency; tetrahydrofuran and palladium-based catalysts are preferred for optimal results.

- Temperature control is critical: 45–50 °C for the first reduction and 15–25 °C for the second reduction optimize reaction rates and selectivity.

- The Paal–Knorr reaction remains a valuable synthetic tool but often requires additional steps to achieve the specific substitution pattern of this compound.

Summary Table of Key Reaction Parameters for One-Pot Method

| Step | Conditions | Parameters | Notes |

|---|---|---|---|

| First Reduction | Solvent: THF, Acetonitrile, etc. | Temp: 45–50 °C; Time: 8–9 h; Catalyst: Pd/C or Pt/C | Vacuumize, N2 purge, H2 pressurize |

| Catalyst Removal | Cooling below 30 °C | Filtration | Remove metal catalyst |

| Second Reduction | Add Raney nickel and water | Temp: 15–25 °C; Time: 15–16 h | Vacuumize, N2 purge, H2 pressurize |

| Filtrate Concentration | Reduced pressure | Temp: 40–45 °C | Concentrate until solids appear |

| Crystallization | THF-water (1:5), heat preservation | Temp: 20–30 °C; Time: 3–4 h | Stirring and pulping |

| Final Product Purification | Filtration, washing, drying | Yield >85%; Purity >99% | High purity and yield |

Chemical Reactions Analysis

1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic rings. Common reagents include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetic acid group may yield a carboxylic acid, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

Biological Activities

Research indicates that 1H-Pyrrole-3-acetic acid exhibits a range of biological activities:

- Antimicrobial Activity : Compounds similar to 1H-Pyrrole-3-acetic acid have shown significant antimicrobial properties. For example, derivatives like 5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid are noted for their effectiveness against various microbial strains.

- Anti-inflammatory Effects : Certain analogs demonstrate anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

- Antitumor Activity : Some pyrrole derivatives have been linked to antitumor effects, suggesting their utility in cancer therapy.

The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid | Similar fluorophenyl substitution | Antimicrobial |

| 2-Methyl-5-(4-chlorophenyl)-1H-pyrrole | Chlorine substitution instead of fluorine | Anti-inflammatory |

| 5-(Phenyl)-1H-pyrrole-3-carboxylic acid | No halogen substitution | Antitumor activity |

Therapeutic Applications

The therapeutic applications of 1H-Pyrrole-3-acetic acid extend across several fields:

- Neurological Disorders : Research has explored the use of heterocyclic compounds, including pyrroles, in the treatment of Alzheimer's Disease. These compounds may serve as scaffolds for developing new drugs targeting cholinesterase enzymes involved in neurodegenerative processes.

- Antiviral Agents : Recent studies have indicated that pyrrole derivatives can exhibit antiviral activity against plant viruses, suggesting potential applications in agricultural biotechnology.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrrole derivatives in various applications:

- Alzheimer's Disease Treatment : A review highlighted the role of heterocyclic compounds in developing selective drugs for Alzheimer's Disease. Pyrroles are particularly noted for their potential to inhibit key enzymes associated with amyloid plaque formation .

- Antiviral Activity Against Tobacco Mosaic Virus : Research demonstrated that certain phenanthrene-containing N-heterocyclic compounds exhibited significant antiviral activity against tobacco mosaic virus, providing insights into their mechanism of action and potential agricultural applications .

- Biodegradability Improvement : Studies have shown that treating wastewater containing N-heterocyclic compounds with ozone can enhance biodegradability, indicating a possible environmental application for these compounds .

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various signaling pathways and cellular processes, leading to the observed effects. For example, the compound may inhibit the activity of a specific enzyme, thereby reducing the production of a pro-inflammatory mediator.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Electronic Properties The 4-fluorophenyl group in the target compound contrasts with 4-chlorophenyl () and 4-carboxyphenyl (). Replacement of the pyrrole acetic acid with a carboxylic acid () or methyl ester () alters solubility and reactivity. Acetic acid’s longer chain may reduce crystallinity compared to carboxylic acid derivatives.

Thiophene substitution () enhances π-stacking capabilities compared to phenyl groups, which could influence solid-state packing or binding interactions.

Functional Group Contributions Morpholine in introduces a tertiary amine, improving water solubility and serving as a hydrogen-bond acceptor, which is absent in the target compound.

Biological Activity

1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl- is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H16FNO2

- Molecular Weight : 321.34 g/mol

- CAS Number : 3039301

The compound features a pyrrole ring substituted with a fluorophenyl group and exhibits unique chemical properties that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives. For instance, compounds similar to 1H-Pyrrole-3-acetic acid have shown significant activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa (cervical) | 12.07 | Inhibition of tubulin polymerization |

| Compound B | HepG2 (liver) | 73 | Induction of apoptosis |

| Compound C | MCF7 (breast) | 84 | Cell cycle arrest in G2/M phase |

The compound's mechanism involves interference with microtubule dynamics, akin to established chemotherapeutics like colchicine .

Anti-inflammatory Activity

Pyrrole derivatives have also been investigated for their anti-inflammatory properties. In vitro studies indicate that they can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

| Study | Model | Outcome |

|---|---|---|

| Study A | RAW 264.7 macrophages | Reduced IL-6 and TNF-alpha production |

| Study B | Carrageenan-induced edema in rats | Significant reduction in paw swelling |

These findings suggest that the compound may modulate inflammatory pathways, providing a basis for further exploration in treating conditions like arthritis and other inflammatory disorders .

Antimicrobial Activity

The antimicrobial efficacy of pyrrole derivatives has been documented, particularly against Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

The compound exhibited notable antibacterial properties, indicating its potential as a lead for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a study examining the effect of various pyrrole derivatives on cancer cell proliferation, it was found that the compound significantly reduced cell viability in HeLa cells by inducing apoptosis through the activation of caspase pathways. This study underscores the compound's potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The results demonstrated a marked decrease in joint inflammation and pain, suggesting that this pyrrole derivative could be beneficial in managing chronic inflammatory conditions.

Q & A

Q. What are the established synthetic routes for 1H-pyrrole-3-acetic acid derivatives, and how can reaction conditions be optimized?

Methodological Answer:

- The compound can be synthesized via multicomponent reactions or stepwise substitutions. For example, highlights the use of ethyl esters in pyrrole synthesis, where solvent polarity and temperature critically influence yield. Optimization may involve adjusting catalysts (e.g., acid/base conditions) and monitoring intermediates via TLC or HPLC .

- Key parameters include reaction time (48–72 hours for cyclization) and stoichiometric ratios of substituents like the 4-fluorophenyl group. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for the pyrrole ring (δ 6.5–7.0 ppm for aromatic protons) and acetic acid moiety (δ 2.5–3.5 ppm for methylene groups). The 4-fluorophenyl group shows characteristic splitting in 19F NMR .

- IR : Look for carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations (~3400 cm⁻¹) in the pyrrole ring.

- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight (e.g., C19H17FNO2 requires m/z 322.1245) .

Q. What crystallographic methods are suitable for determining the compound’s 3D structure?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. demonstrates successful structural elucidation of a related pyrrole derivative, with data collection at 113 K and refinement using SHELX software. Key metrics include R-factor (<0.05) and mean bond-length accuracy (±0.002 Å) .

Advanced Research Questions

Q. How can density functional theory (DFT) studies complement experimental data for this compound?

Methodological Answer:

- DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic properties, such as HOMO-LUMO gaps, and optimize geometry for comparison with SC-XRD data. used Gaussian09 to analyze charge distribution in a pyrrole-carboxylate derivative, revealing stabilization via intramolecular hydrogen bonds .

- Compare experimental IR/Raman spectra with computed vibrational frequencies to validate computational models .

Q. How should researchers resolve contradictions between experimental spectroscopic data and computational predictions?

Methodological Answer:

- Re-examine solvent effects: Computational models often assume gas-phase conditions, whereas experimental NMR/IR data reflect solvent interactions (e.g., DMSO-d6 vs. chloroform). Use implicit solvent models (e.g., PCM) in DFT to improve alignment .

- Cross-validate with alternative techniques (e.g., X-ray crystallography for bond angles) and adjust basis sets in calculations .

Q. What strategies ensure stability of this compound under varying thermal and pH conditions?

Methodological Answer:

- Conduct accelerated stability studies: Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. recommends room-temperature storage in airtight containers with desiccants to prevent hydrolysis of the acetic acid moiety .

- pH stability: Test solubility in buffered solutions (pH 2–10) and monitor decomposition via UV-Vis spectroscopy.

Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?

Methodological Answer:

- Systematically vary substituents (e.g., replace 4-fluorophenyl with chloro or methoxy groups) and assay biological activity (e.g., enzyme inhibition). ’s analysis of pyrazolo-pyrimidine derivatives provides a template for designing SAR libraries .

- Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins, prioritizing modifications with favorable ΔG values .

Q. What role do theoretical frameworks play in designing synthesis pathways for pyrrole derivatives?

Methodological Answer:

- Apply Woodward-Hoffmann rules to predict regioselectivity in cycloaddition reactions. emphasizes linking mechanistic theories (e.g., frontier molecular orbital theory) to experimental design, ensuring stereochemical control .

- Use retrosynthetic analysis (Corey method) to deconstruct the molecule into feasible precursors like phenylacetonitrile and fluorobenzaldehyde .

Q. How can researchers identify and quantify by-products in multi-step syntheses?

Methodological Answer:

- Employ LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in acetonitrile/water) to detect impurities. ’s product sheet lists common by-products (e.g., dimerized pyrroles) with distinct retention times .

- Quantify using external calibration curves and report yields as area percentages relative to the main peak .

Q. What protocols mitigate challenges in handling air-sensitive intermediates during synthesis?

Methodological Answer:

- Use Schlenk-line techniques under nitrogen/argon atmospheres for moisture-sensitive steps (e.g., Grignard reagent addition). ’s synthesis of related pyrroles recommends strict inert conditions to prevent oxidation of the acetic acid side chain .

- Monitor oxygen levels with handheld sensors and quench reactions with degassed solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.